molecular formula C20H18N4O2S B13940157 Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)- CAS No. 61417-07-0

Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-

Cat. No.: B13940157
CAS No.: 61417-07-0
M. Wt: 378.4 g/mol
InChI Key: MMXWNPLJMLKJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H18N4O2S and a molecular weight of 378.48 This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group

Preparation Methods

The synthesis of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-amino-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives.

Scientific Research Applications

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme responsible for relieving torsional strain in DNA during replication and transcription . By inhibiting this enzyme, the compound prevents the proper replication of DNA, leading to cell death, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as:

The uniqueness of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61417-07-0

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[(4-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,21H2,1H3,(H,22,23)

InChI Key

MMXWNPLJMLKJJI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.